molecular formula C19H26O3 B13956748 Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate CAS No. 52186-03-5

Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate

Cat. No.: B13956748
CAS No.: 52186-03-5
M. Wt: 302.4 g/mol
InChI Key: LFHWQJCOAQWRSZ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate is a β-keto ester compound It is characterized by the presence of an ethyl ester group attached to a cyclooctane ring, which is further substituted with a 2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate can be synthesized through a multi-step process. One common method involves the Michael addition reaction. In this reaction, cycloheptanone is used as a starting material, which undergoes a series of transformations to introduce the ethyl ester and 2-phenylethyl groups. The reaction conditions typically involve the use of a base such as potassium bis(1,2-benzenediolato)phenylsilicate to facilitate the addition reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the keto group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate involves its interaction with specific molecular targets. The β-keto ester group can participate in various biochemical reactions, potentially inhibiting or activating enzymes and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-1-cyclooctanecarboxylate: Lacks the 2-phenylethyl group, making it less complex.

    Ethyl 2-oxocyclopentanecarboxylate: Has a smaller ring structure, leading to different chemical properties.

    Ethyl benzoylformate: Contains a benzoyl group instead of a cyclooctane ring.

Uniqueness

Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate is unique due to its combination of a cyclooctane ring and a 2-phenylethyl group. This structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

52186-03-5

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

ethyl 2-oxo-1-(2-phenylethyl)cyclooctane-1-carboxylate

InChI

InChI=1S/C19H26O3/c1-2-22-18(21)19(14-9-4-3-8-12-17(19)20)15-13-16-10-6-5-7-11-16/h5-7,10-11H,2-4,8-9,12-15H2,1H3

InChI Key

LFHWQJCOAQWRSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCCCC1=O)CCC2=CC=CC=C2

Origin of Product

United States

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